

# Spectroscopic Profile of 5-Bromothiophene-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromothiophene-2-carbaldehyde

Cat. No.: B154028

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromothiophene-2-carbaldehyde**, a key intermediate in the synthesis of pharmaceuticals and luminescent materials. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromothiophene-2-carbaldehyde**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.79	Singlet	-	H-6 (Aldehyde)
7.54	Doublet	4.0	H-3
7.20	Doublet	4.0	H-4

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~182	C-6 (Carbonyl)
~144	C-2
~138	C-4
~131	C-3
~120	C-5

Note: Specific peak assignments for  $^{13}\text{C}$  NMR are based on predictive models and data from similar thiophene derivatives, as explicit assignments were not available in the reviewed literature.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100	Medium	C-H stretch (aromatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1665	Strong	C=O stretch (conjugated aldehyde)
~1520, ~1450	Medium-Strong	C=C stretch (thiophene ring)
~1040	Medium	C-Br stretch
~800	Strong	C-H out-of-plane bend (aromatic)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Proposed Fragment
190, 192	High	[M] <sup>+</sup> (Molecular ion)
189, 191	High	[M-H] <sup>+</sup>
161, 163	Medium	[M-CHO] <sup>+</sup>
111	Medium	[M-Br] <sup>+</sup>
82	Medium	[C <sub>4</sub> H <sub>2</sub> S] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation and sample preparation.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample of **5-Bromothiophene-2-carbaldehyde** is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For <sup>1</sup>H NMR, the spectral data is acquired over a range of 0-10 ppm. For <sup>13</sup>C NMR, the spectral width is typically in the range of 0-200 ppm.

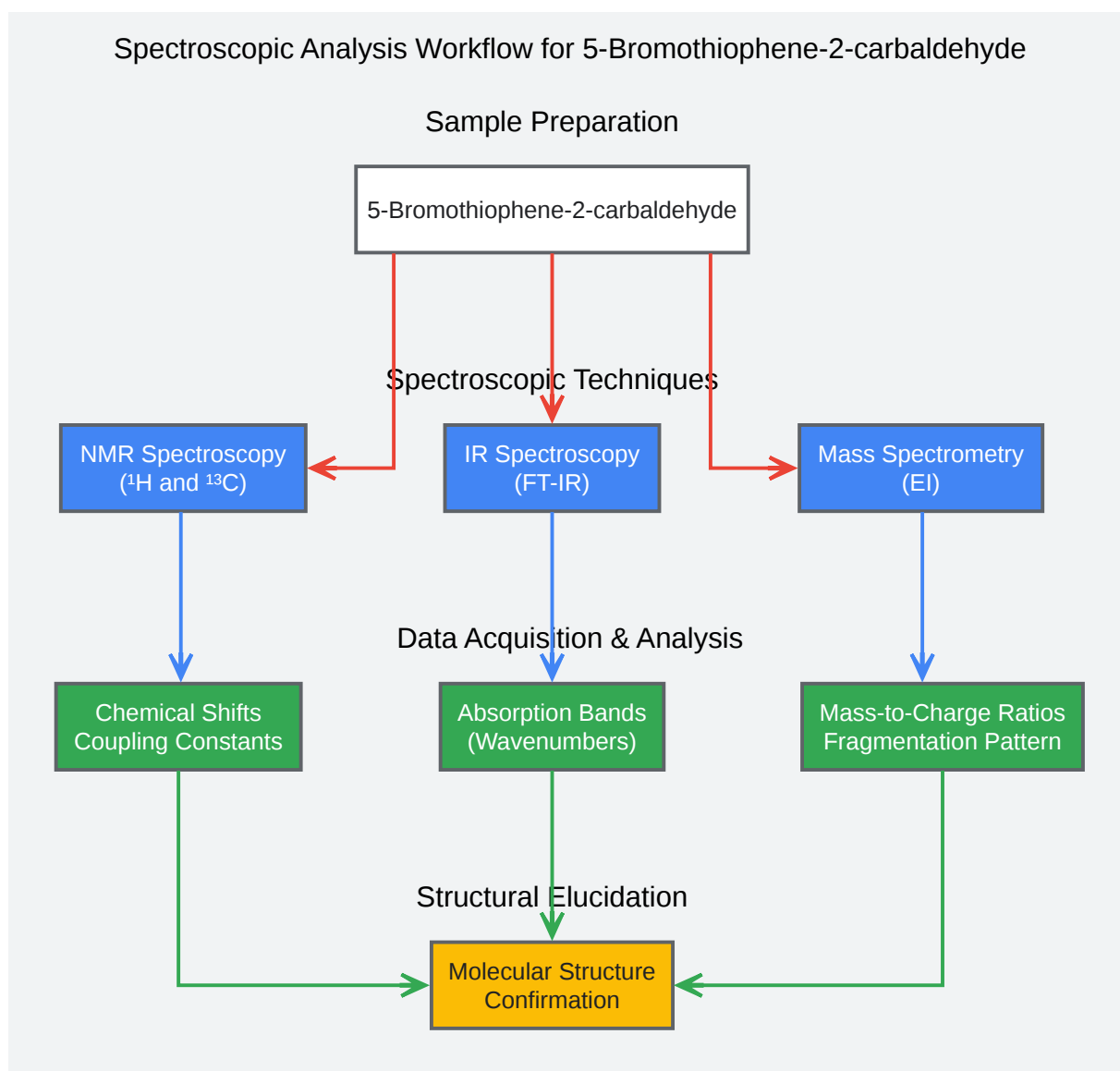
**Infrared (IR) Spectroscopy:** FT-IR spectra are obtained using a Fourier Transform Infrared spectrometer. A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the crystal. The spectra are typically recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

**Mass Spectrometry (MS):** Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions

are then separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **5-Bromothiophene-2-carbaldehyde**.



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Caption: Logical workflow for the spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **5-Bromothiophene-2-carbaldehyde**. For more detailed analysis, it is recommended to consult primary research articles and spectral databases.

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